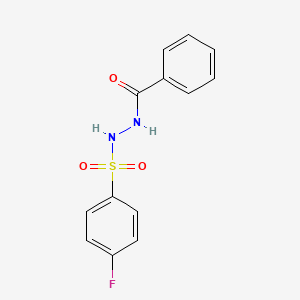![molecular formula C26H32N4O4S B2474290 (4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1210496-46-0](/img/structure/B2474290.png)
(4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen des Imidazolrings
Der Imidazolring ist eine fünfgliedrige heterozyklische Einheit, die eine breite Palette an chemischen und biologischen Eigenschaften aufweist . Er ist der grundlegende Kern einiger Naturprodukte wie Histidin, Purin, Histamin und DNA-basierten Strukturen . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimikrobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Anwendungen des Piperidinrings
Piperidin ist ein sechsgliedriger heterozyklischer Ring mit einem Stickstoffatom. Es ist ein wichtiger Strukturbestandteil einer Vielzahl von Arzneimitteln und Naturprodukten. Der Piperidinring wird häufig bei der Synthese von Pharmazeutika verwendet, da er die Lipophilie erhöhen kann, was die Penetration von Arzneimitteln in Zellen verbessern kann .
Anwendungen des Morpholinrings
Morpholin ist ein sechsgliedriger heterozyklischer Ring, der sowohl ein Stickstoff- als auch ein Sauerstoffatom enthält. Es wird häufig bei der Synthese von Pharmazeutika verwendet, da es als Bioisoster für eine Vielzahl von funktionellen Gruppen fungieren kann. Morpholin-Derivate haben sich als eine breite Palette an biologischen Aktivitäten gezeigt .
Antivirene Anwendungen
Verbindungen, die einen Imidazolring enthalten, haben sich als antiviral wirksam erwiesen. Beispielsweise wurde berichtet, dass bestimmte 1,3-Diazol-Derivate Influenza A hemmen .
Antikrebsanwendungen
Imidazol-Derivate wurden ebenfalls als Antikrebsmittel berichtet. Beispielsweise wurden bestimmte 2-((1-((4-substituiertes Phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substituiertes Benzo[d]thiazol-2-yl)acetamid-Derivate auf ihr Antitumorpotenzial hin untersucht .
Antimikrobielle Anwendungen
Imidazol-Derivate haben sich als antimikrobiell wirksam erwiesen. Beispielsweise wurde berichtet, dass bestimmte 1,3-Diazol-Derivate antibakterielle, antimikrobakterielle, antimykotische und antihelminthische Aktivitäten zeigen .
Entzündungshemmende Anwendungen
Imidazol-Derivate wurden als entzündungshemmend berichtet. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antidiabetische Anwendungen
Imidazol-Derivate haben sich als antidiabetisch wirksam erwiesen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antidiabetika .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-19-15-24-25(16-20(19)2)29(18-27-24)17-21-7-9-28(10-8-21)26(31)22-3-5-23(6-4-22)35(32,33)30-11-13-34-14-12-30/h3-6,15-16,18,21H,7-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHZSYUDILZQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride](/img/structure/B2474207.png)

![(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B2474209.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)



![3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide](/img/structure/B2474219.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)

![Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2474225.png)

![2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2474227.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
